Ethenyl 4-nitrobenzoate, commonly known as ethyl 4-nitrobenzoate, is an organic compound with the molecular formula and a CAS number of 99-77-4. This compound appears as white to yellow crystalline powder and is characterized by its distinct nitro group attached to a benzoate structure. Ethyl 4-nitrobenzoate is primarily used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
The primary method for synthesizing ethyl 4-nitrobenzoate involves the esterification reaction of 4-nitrobenzoic acid with ethanol. This reaction can be catalyzed by various acids, including sulfuric acid or polyfluoroalkanesulfonic acids. The general reaction can be represented as follows:
This reaction is reversible, and the conditions can significantly affect the yield. For instance, using solid acidic zeolites in combination with microwave or ultrasound irradiation has been shown to enhance yields while being more environmentally friendly compared to traditional methods .
Ethenyl 4-nitrobenzoate exhibits biological activities that are of interest in medicinal chemistry. It has been studied for its potential antimicrobial properties, particularly against certain bacterial strains. Additionally, compounds in the nitrobenzoate family are often evaluated for their cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .
The synthesis of ethyl 4-nitrobenzoate can be achieved through several methods:
Ethenyl 4-nitrobenzoate finds applications across various fields:
Ethenyl 4-nitrobenzoate shares structural similarities with several other nitrobenzoates. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
Ethyl 4-nitrobenzoate | C9H9NO4 | Antimicrobial properties | High yield synthesis via green chemistry methods |
Methyl 4-nitrobenzoate | C8H9NO4 | Cytotoxic effects | Easier crystallization due to lower molecular weight |
Propyl 4-nitrobenzoate | C10H11NO4 | Limited studies available | Longer alkyl chain may influence solubility |
Butyl 4-nitrobenzoate | C11H13NO4 | Potential anti-cancer activity | Increased hydrophobicity affecting biological interactions |
Ethenyl 4-nitrobenzoate's unique properties stem from its specific functional groups and the presence of the ethyl moiety, which influences both its chemical reactivity and biological activity compared to other nitrobenzoates .